molecular formula C4H10N4O B568916 N,N-Dimethylamidino Urea CAS No. 98026-16-5

N,N-Dimethylamidino Urea

Cat. No.: B568916
CAS No.: 98026-16-5
M. Wt: 130.15 g/mol
InChI Key: LZEBBXWIHQNXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

N,N-Dimethylamidino Urea plays a role in the metabolic pathway of Metformin It interacts with various enzymes and proteins during this process

Cellular Effects

The cellular effects of this compound are primarily related to its role in the metabolism of Metformin It may influence cell function through its impact on cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its role as an intermediate in the electrochemical oxidation of Metformin It may interact with biomolecules, potentially influencing enzyme activity and gene expression

Metabolic Pathways

This compound is involved in the metabolic pathway of Metformin It may interact with various enzymes and cofactors during this process

Preparation Methods

N,N-Dimethylamidino Urea can be synthesized through various methods. One common method involves the reaction of dimethylamine with isocyanic acid under neutral or weakly basic conditions . The reaction mixture is typically stirred at room temperature or slightly heated for several hours. The product is then isolated through crystallization, washed, and dried.

Another method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and can be scaled up for industrial production. The reaction conditions promote high chemical purity and yield, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

N,N-Dimethylamidino Urea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions are typically urea derivatives and amine derivatives .

Comparison with Similar Compounds

N,N-Dimethylamidino Urea is similar to other urea derivatives, such as:

  • N-Methylurea
  • N,N-Diethylurea
  • N,N-Dimethylurea

Compared to these compounds, this compound is unique due to its role as an intermediate in the metabolism of Metformin. This makes it particularly valuable in the study of type 2 diabetes and the development of antidiabetic drugs .

Properties

CAS No.

98026-16-5

Molecular Formula

C4H10N4O

Molecular Weight

130.15 g/mol

IUPAC Name

(N,N-dimethylcarbamimidoyl)urea

InChI

InChI=1S/C4H10N4O/c1-8(2)3(5)7-4(6)9/h1-2H3,(H4,5,6,7,9)

InChI Key

LZEBBXWIHQNXLJ-UHFFFAOYSA-N

SMILES

CN(C)C(=NC(=O)N)N

Canonical SMILES

CN(C)C(=N)NC(=O)N

Synonyms

N-[(Dimethylamino)iminomethyl]Urea;  N3-Desamidino,N3-carbamoyl Metformin;  N3-Desamidino,N3-hydroxyimidoyl Metformin;  Metformin Hydroxy Analog

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.